molecular formula C4H10N2O B1583523 Isopropylurea CAS No. 691-60-1

Isopropylurea

Cat. No. B1583523
CAS RN: 691-60-1
M. Wt: 102.14 g/mol
InChI Key: LZMATGARSSLFMQ-UHFFFAOYSA-N
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Description

Isopropylurea is a chemical compound with the molecular formula C4H10N2O . It is also known by other names such as 1-Isopropylharnstoff, 1-Isopropylurea, and Urea, N-(1-methylethyl)- . It has an average mass of 102.135 Da and a monoisotopic mass of 102.079315 Da . It can be used in the synthesis of symmetrical and unsymmetrical urea analogues having H+/K±ATPase and anti-inflammatory activities in vitro .


Synthesis Analysis

A practically simple, catalyst-free, and scalable method has been developed for the synthesis of N-substituted ureas, including Isopropylurea . This method involves the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent . A variety of N-substituted ureas (mono-, di-, and cyclic-) were synthesized in good to excellent yields with high chemical purity .


Molecular Structure Analysis

The molecular structure of Isopropylurea consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

Isopropylurea has a molecular weight of 102.1350 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Degradation Dynamics in Soil

Isopropylurea, specifically in the form of isoproturon (a derivative), has been extensively studied for its behavior in soil environments. Bending et al. (2001) found that isoproturon degradation varied considerably across different soil transects, indicating complex interactions between the compound and soil microbial communities. This study provides insights into the heterogeneity of microbial degradation of pesticides like isoproturon in soil (Bending, Shaw, & Walker, 2001).

Impact of Environmental Conditions

Levy et al. (2007) discovered that harsh environmental conditions, such as a dry and hot summer, can significantly impact the mineralization of isoproturon in soil. This research highlights how climatic changes can affect the degradation patterns of herbicides like isoproturon, essential for understanding its environmental impact (Levy et al., 2007).

Bioinformatics and Proteomics

In the field of bioinformatics, IsoProt, a bioinformatic workflow, has been developed for analyzing data from isobarically labeled, quantitative proteomics experiments. This workflow provides a reproducible method for analyzing complex proteomics data, relevant to research involving compounds like isopropylurea derivatives (Griss, Vinterhalter, & Schwämmle, 2018).

Applications in Bioengineering

Poly(N-isopropyl acrylamide) (pNIPAM), a polymer related to isopropylurea, is widely used in bioengineering for nondestructive release of biological cells and proteins. Cooperstein and Canavan (2010) reviewed its applications in studying extracellular matrix, cell sheet engineering, and other bioengineering fields (Cooperstein & Canavan, 2010).

Spatial Variability in Soil Degradation

Walker et al. (2001) explored the spatial variability in the degradation rate of isoproturon in soil. Their findings contribute to understanding how different soil characteristics can influence the efficacy and environmental behavior of herbicides like isoproturon (Walker, Jurado-Expósito, Bending, & Smith, 2001).

Safety And Hazards

Isopropylurea may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

While specific future directions for Isopropylurea are not mentioned in the available resources, it is noted that urea and its derivatives, including Isopropylurea, are an important class of molecules with diverse chemical and biological properties . They are extensively employed in chemical, pharmaceutical, and agrochemical industries . Therefore, the development of resource-efficient and environment-friendly synthetic processes for manufacturing these chemicals is crucial for sustainable industrial development .

properties

IUPAC Name

propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3(2)6-4(5)7/h3H,1-2H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMATGARSSLFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061002
Record name Isopropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropylurea

CAS RN

691-60-1
Record name Isopropylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropylurea
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOPROPYLUREA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14349
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.658
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Record name ISOPROPYLUREA
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
281
Citations
EE Daniel, GS Marks - British Journal of Pharmacology and …, 1965 - ncbi.nlm.nih.gov
METHODS Male or female adult mongrel dogs were anaesthetized with sodium pentobarbitone (30 mg/kg, intravenously); small supplementary doses were administered when …
Number of citations: 1 www.ncbi.nlm.nih.gov
NL Benoiton, FMF Chen - Journal of the Chemical Society, Chemical …, 1981 - pubs.rsc.org
… -L-valine and N,N′-di-isopropylcarbodi-imide in deuteriochloroform gives an equimolar mixture of the symmetrical anhydride of the N-protected amino-acid, N,N″-di-isopropylurea, …
Number of citations: 33 pubs.rsc.org
SG Genes, AA Plavskaia, BM Savin… - Farmakologiia i …, 1965 - pubmed.ncbi.nlm.nih.gov
[On the hypoglycemic activity of N-benzoylsulfonyl-N'-isopropylurea and N-benzoylsulfonyl-N'--p-butylurea] [On the hypoglycemic activity of N-benzoylsulfonyl-N'-isopropylurea and N-benzoylsulfonyl-N'--p-butylurea] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
AA Galochkin, AE Pavlovskaya, VV Baranov… - Chemistry of …, 2022 - Springer
… The reaction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with 1-isopropylurea also … The reaction of compound 1 with 1-isopropylurea (3f) unexpectedly produced not only …
Number of citations: 1 link.springer.com
J Schneider, R Warzok, G Osske, C Legnguth - 1977 - hero.epa.gov
… A similar spectrum of tumors was found after postnatal application of isopropylurea and nitrite by gastric tube. After a single dose of isopropylurea and nitrite at day 21 of pregnancy …
Number of citations: 0 hero.epa.gov
S FURUMOTO - Journal of Synthetic Organic Chemistry, Japan, 1973 - jstage.jst.go.jp
The reaction of N, N'-dicyclohexylthiourea with excess dimethyl sulfoxide (DMSO) in the presence of hydrochloric acid gave 90% of N, N'-dicyclohexylurea together with dimethyl sulfide …
Number of citations: 2 www.jstage.jst.go.jp
J Dausset, B Bilski-Pasquier, G Malinvaud, D RJ, T ST - Le Sang, 1954 - europepmc.org
[Hemorrhagic syndromes caused by medicamentous sensitization; present state of the question with reference to a case of thrombopenic purpura caused by 1-acetyl-3-allyl-3-isopropylurea] …
Number of citations: 1 europepmc.org
SJ Moloney, FP Guengerich, RA Prough - Life sciences, 1985 - Elsevier
… Isopropylhydrazine oxalate was synthesized from isopropylurea by the method described by Lunn and Mader (I0). Isopropylurea (8.3 g, 80 nmol) was reacted with 150 ml of 5.2% …
Number of citations: 5 www.sciencedirect.com
JAN Izdebski, M PACHULSKA… - International Journal of …, 1994 - Wiley Online Library
… By virtue of the solubility of N‐cyclohexyl‐N′‐isopropylurea in dichloromethane, the carbodiimide seems to be a good candidate for practical execution of peptide bond formation by …
Number of citations: 26 onlinelibrary.wiley.com
VV Simirsky, GJ Kabo, ML Frenkel - The Journal of Chemical …, 1987 - Elsevier
An isothermally jacketed calorimeter was used to measure the energies of combustion of methylurea (I), ethylurea (II), 1,1-dimethylurea (III), 1,1-diethylurea (IV), isopropylurea (V), …
Number of citations: 36 www.sciencedirect.com

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